APN vs. Maleimide: Plasma Stability
Antibody-fluorophore conjugates prepared using the APN functionality exhibited markedly enhanced stability in human plasma compared to maleimide-derived conjugates [1].
| Evidence Dimension | Conjugate degradation in human plasma (37°C, 120 hours) |
|---|---|
| Target Compound Data | CBTF-APN heavy chain conjugate: 8% degradation; CBTF-APN light chain conjugate: 6% degradation |
| Comparator Or Baseline | SMCC-maleimide heavy chain conjugate: 68% degradation; SMCC-maleimide light chain conjugate: 39% degradation |
| Quantified Difference | 8.5-fold reduction in degradation for heavy chain; 6.5-fold reduction for light chain |
| Conditions | Human plasma incubation at 37°C for 5 days; conjugates with DAR 3.8 (CBTF) and 3.9 (SMCC); analysis by SDS-PAGE |
Why This Matters
For procurement decisions in ADC or bioconjugate development, this 6-8-fold stability advantage directly translates to longer in vivo half-life and reduced off-target payload release, critical for therapeutic efficacy and safety.
- [1] Kolodych, S., Koniev, O., Baatarkhuu, Z., Bonnefoy, J.-Y., Debaene, F., Cianférani, S., Van Dorsselaer, A., & Wagner, A. (2015). CBTF: New Amine-to-Thiol Coupling Reagent for Preparation of Antibody Conjugates with Increased Plasma Stability. Bioconjugate Chemistry, 26(2), 197–200. https://doi.org/10.1021/bc500610g View Source
